(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, a pyrazole ring, and a chlorobenzyl ether moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Synthesis of the Thiazolidinone Core: This involves the cyclization of a thiourea derivative with a haloketone or haloester.
Coupling Reactions: The pyrazole and thiazolidinone intermediates are coupled using a suitable base and solvent system, often under reflux conditions.
Final Functionalization: The chlorobenzyl ether moiety is introduced through nucleophilic substitution reactions, typically using a chlorobenzyl halide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, potentially yielding dihydropyrazoles or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrazoles, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Protein Binding: Its structure allows for interactions with various proteins, which can be studied for therapeutic applications.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Protein Interaction: It can interact with proteins, altering their function and leading to various biological effects.
Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as pioglitazone and rosiglitazone, which are used in diabetes treatment.
Pyrazoles: Compounds like celecoxib and rimonabant, which have a pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
Structural Complexity: The combination of a thiazolidinone core, pyrazole ring, and chlorobenzyl ether moiety makes it unique compared to other compounds.
Chemical Properties: Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C32H28ClN3O2S2 |
---|---|
Molecular Weight |
586.2 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H28ClN3O2S2/c33-25-15-11-22(12-16-25)21-38-28-17-13-23(14-18-28)30-24(20-35(34-30)26-7-3-1-4-8-26)19-29-31(37)36(32(39)40-29)27-9-5-2-6-10-27/h1,3-4,7-8,11-20,27H,2,5-6,9-10,21H2/b29-19- |
InChI Key |
OUYGUDIHMMSGBK-CEUNXORHSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
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